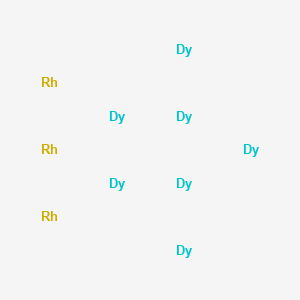
Dysprosium--rhodium (7/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–rhodium (7/3) is a compound formed by the combination of dysprosium and rhodium in a 7:3 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhodium is a transition metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–rhodium (7/3) typically involves the reduction of dysprosium and rhodium salts in a controlled environment. One common method is the co-precipitation of dysprosium and rhodium salts, followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of dysprosium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Dysprosium–rhodium (7/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with hydrogen to form hydrides, and with halogens to form halides.
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–rhodium (7/3) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions, such as elevated temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of dysprosium–rhodium (7/3) include dysprosium oxides, rhodium oxides, dysprosium hydrides, rhodium hydrides, and various halides. These products have unique properties that make them valuable in various applications.
Scientific Research Applications
Dysprosium–rhodium (7/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in medical imaging and drug delivery systems. In medicine, dysprosium–rhodium (7/3) is being investigated for its potential use in cancer treatment due to its ability to target and destroy cancer cells. In industry, the compound is used in the production of high-performance magnets and other advanced materials.
Mechanism of Action
The mechanism of action of dysprosium–rhodium (7/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In medical applications, dysprosium–rhodium (7/3) can interact with cellular components, such as DNA and proteins, to exert its effects. The exact molecular targets and pathways involved in these interactions are still being studied, but the compound’s unique properties make it a promising candidate for various applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dysprosium–rhodium (7/3) include other rare-earth metal and transition metal combinations, such as dysprosium–platinum, dysprosium–palladium, and dysprosium–iridium. These compounds share some properties with dysprosium–rhodium (7/3) but also have unique characteristics that make them suitable for different applications.
Uniqueness: Dysprosium–rhodium (7/3) is unique due to its combination of high magnetic susceptibility, thermal neutron absorption, and catalytic properties. This makes it particularly valuable in applications that require a combination of these properties, such as in advanced materials and medical applications.
Properties
CAS No. |
39422-47-4 |
|---|---|
Molecular Formula |
Dy7Rh3 |
Molecular Weight |
1446.22 g/mol |
IUPAC Name |
dysprosium;rhodium |
InChI |
InChI=1S/7Dy.3Rh |
InChI Key |
XXXCOJWQHPPYBF-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Rh].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


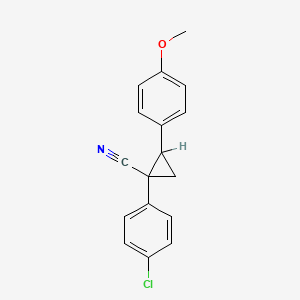

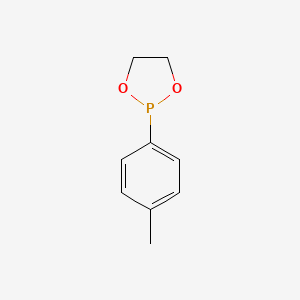
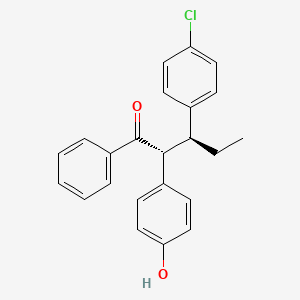
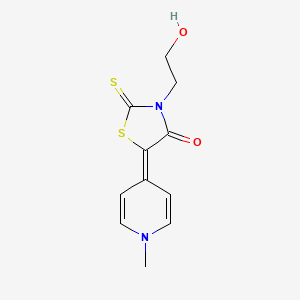
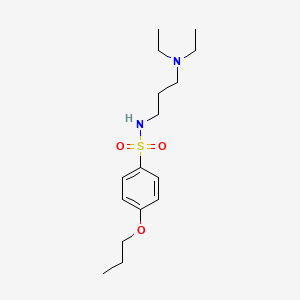
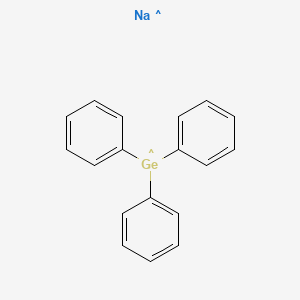
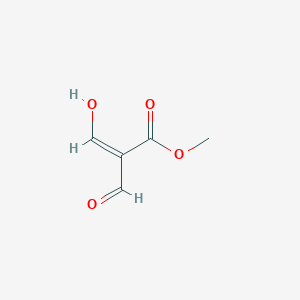

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
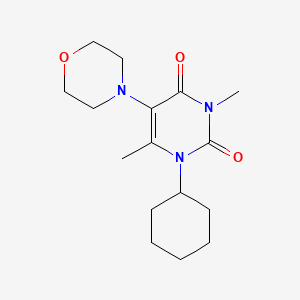

![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
